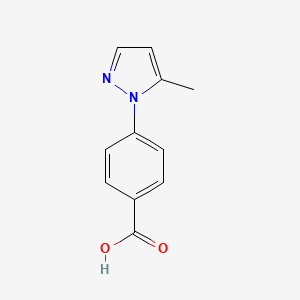

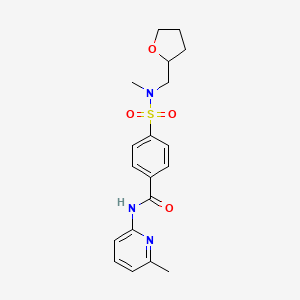

4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylpyridin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylpyridin-2-yl)benzamide, is a sulfonamide derivative. Sulfonamides are a group of organic compounds that share a common functional group with the structure R-SO2-NH2. They are known for their various biological activities and applications in medicine, particularly as antibacterial agents .

Synthesis Analysis

The synthesis of sulfonamide compounds typically involves the reaction of sulfonyl chlorides with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS) was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, benzamide-4-sulfonamides were obtained by reacting 4-sulfamoyl benzoic acid with various primary and secondary amines and amino acids . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using techniques such as FTIR, NMR, and X-ray diffraction. For example, the 4MNBS was characterized by these methods, and its molecular geometry and vibrational frequencies were calculated using Density Functional Theory (DFT) . The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions due to their functional groups. The benzamide-4-sulfonamides, for instance, have been investigated as inhibitors of the metalloenzyme carbonic anhydrase, showing high effectiveness . The reactivity of the sulfonamide group towards different enzymes or receptors is a key aspect of their pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, melting point, and partition coefficients, are important for their pharmacokinetic behavior. For example, a lipophilic substituted benzamide showed higher penetration through the gastrointestinal membrane and the blood-brain barrier compared to sulpiride, as indicated by its higher octanol-water partition coefficient . The melting point and vibrational frequencies of another sulfonamide compound were determined using X-ray crystallography and FTIR analysis . These properties are essential for the compound's formulation and delivery in a pharmaceutical context.

Applications De Recherche Scientifique

Synthesis and Biological Applications

Inhibitory Activity Against Carbonic Anhydrase Isoforms : Research has shown that derivatives of benzamide sulfonamides, similar in structure to the compound , exhibit effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These studies highlight the potential therapeutic applications of these compounds in treating diseases associated with dysregulated carbonic anhydrase activity (Ulus et al., 2013). Further research into acridine-acetazolamide conjugates also emphasizes their role as inhibitors for various carbonic anhydrase isoforms, showcasing their versatility in medicinal applications (Ulus et al., 2016).

Metal Complex Synthesis for Enhanced Biological Activity : Studies have also delved into the synthesis of metal complexes using benzene sulphonamide derivatives, revealing their potential to increase biological and catalytic capabilities in pharmaceutical and chemical industries. The structural elucidations of these complexes aim to explore their applications further, possibly as antimicrobial or catalytic agents (Orie et al., 2021).

Propriétés

IUPAC Name |

4-[methyl(oxolan-2-ylmethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-14-5-3-7-18(20-14)21-19(23)15-8-10-17(11-9-15)27(24,25)22(2)13-16-6-4-12-26-16/h3,5,7-11,16H,4,6,12-13H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAJGSMDTBKWIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylpyridin-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[2-oxo-2-[[1-[3-(trifluoromethyl)phenyl]cyclobutyl]amino]ethyl]prop-2-enamide](/img/structure/B2507240.png)

![N-[4-ethoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2507244.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2507246.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)